Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate
Overview
Description
Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-bromoacetate with cyclopropylamine to form an intermediate, which then undergoes cyclization with thiourea to yield the desired thiazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Hydrolysis can be carried out using aqueous acids or bases, while nucleophilic substitution may require the use of strong nucleophiles like amines or alkoxides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Carboxylic acids or substituted thiazoles.
Scientific Research Applications
Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and other heterocyclic compounds.
Material Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can enhance its binding affinity to target molecules. The cyclopropylamino group may also contribute to the compound’s overall bioactivity by influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial properties.
Thiazole-4-carboxylic acid: Used as an intermediate in organic synthesis.
Benzothiazole: Exhibits a wide range of biological activities, including anticancer and antimicrobial effects.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other thiazole derivatives.
Biological Activity
Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its ability to interact with various biological targets. The cyclopropylamino group enhances the compound's pharmacokinetic properties, potentially influencing its binding affinity and bioactivity. The molecular formula of this compound is , with a molecular weight of approximately 216.27 g/mol.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The thiazole moiety can participate in hydrogen bonding and π-π interactions, which are crucial for binding to target proteins. The compound may modulate enzymatic activities or receptor functions, leading to various therapeutic effects.
Biological Activity Overview
Research indicates that this compound exhibits promising antiviral properties, particularly against HIV-1 protease. In vitro studies have shown that compounds with similar thiazole structures can inhibit viral replication effectively . The following table summarizes key findings related to its biological activity:
Biological Activity | IC50 Value (μM) | Target | Reference |
---|---|---|---|
HIV-1 Protease Inhibition | 0.9 | HIV-1 Protease | |
Antiviral Activity | 0.35 | Various Viral Targets | |
Enzyme Modulation | N/A | Enzymatic Pathways |
Case Studies and Research Findings
- Antiviral Activity : A study evaluating the antiviral properties of thiazole derivatives found that this compound showed significant inhibition of HIV-1 protease with an IC50 value of 0.9 μM, indicating strong potential as an antiviral agent .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound's interaction with the active site of HIV-1 protease leads to conformational changes that inhibit enzyme activity . This highlights the importance of structural modifications in enhancing bioactivity.
- Comparative Analysis : this compound was compared with other thiazole derivatives in terms of potency against various viral targets. It demonstrated superior activity compared to several analogs, emphasizing its potential as a lead compound in drug development .
Properties
IUPAC Name |
ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-2-13-8(12)7-5-14-9(11-7)10-6-3-4-6/h5-6H,2-4H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPOUBFNFBYEOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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